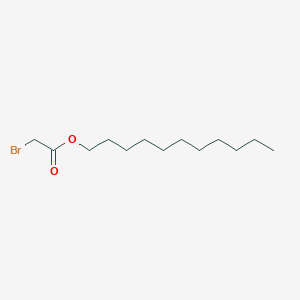

Undecyl bromoacetate

Description

Undecyl bromoacetate (C₁₃H₂₅BrO₂) is an alkyl bromoacetate ester characterized by an 11-carbon alkyl chain (undecyl group) linked to a bromoacetate moiety. This compound is structurally analogous to shorter-chain bromoacetates, such as ethyl bromoacetate (C₄H₇BrO₂), but its extended hydrocarbon chain confers distinct physicochemical and biological properties. Bromoacetates are widely utilized in organic synthesis, pharmaceuticals, and surfactants due to their reactivity and ability to act as alkylating agents .

Properties

CAS No. |

5458-28-6 |

|---|---|

Molecular Formula |

C13H25BrO2 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

undecyl 2-bromoacetate |

InChI |

InChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3 |

InChI Key |

ZKYYTXGLBLLRQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl bromoacetate can be synthesized through the esterification of undecanol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where undecanol and bromoacetic acid are combined in the presence of a catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Chemical Reactions of Undecyl Bromoacetate

This compound (C₁₃H₂₅BrO₂) is a brominated ester with potential applications in organic synthesis and materials science. Its structure consists of an undecyl chain esterified with bromoacetic acid, enabling diverse reactivity pathways. Below is an analysis of its key chemical reactions, supported by structural data and mechanistic insights from related compounds.

Radical Substitution Reactions

Ethyl bromoacetate undergoes radical-chain reactions where bromine is abstracted by radicals (e.g., tert-butyl radicals) to form substituted products ( ). This compound may exhibit analogous reactivity:

Mechanism :

-

Initiation: A radical initiator (e.g., AIBN or di-tert-amyl peroxide) generates a bromine abstracting radical.

-

Propagation: The radical abstracts bromine from this compound, forming a carbon-centered radical.

-

Termination: The radical undergoes hydrogen abstraction or recombination.

Example Products :

-

Substituted esters (e.g., ethyl 4-oxo-4-phenylbutanoate analogs).

-

Potential rearrangements or cross-coupling products under specific conditions.

Conditions (inferred from ethyl bromoacetate ):

| Initiator | Solvent | Temperature |

|---|---|---|

| AIBN | Benzene/cyclohexane | Reflux |

Reformatsky Reaction

Bromoacetates react with carbonyl compounds (e.g., ketones, aldehydes) in the presence of zinc to form β-hydroxy esters ( ). This compound could participate in this reaction, though specific data is lacking:

Mechanism :

-

Zinc reduces the bromoacetate to a nucleophilic enolate.

-

The enolate attacks a carbonyl compound, forming a β-hydroxy ester.

Conditions :

| Reagent | Role |

|---|---|

| Zinc | Reducing agent |

| Carbonyl compound | Electrophile |

Hydrolysis and Ester Cleavage

Bromoacetates hydrolyze under acidic/basic conditions to form acetic acid derivatives. For this compound:

Acidic Hydrolysis :

Basic Hydrolysis :

Comparative Analysis of Related Compounds

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₂₅BrO₂ | |

| Molecular weight | 293.24 g/mol | |

| InChI | InChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3 |

Reaction Limitations and Considerations

Scientific Research Applications

Undecyl bromoacetate has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: Due to its reactivity, it is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of undecyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophiles. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Bromoacetate Derivatives

Alkyl Chain Impact :

The elongation of the alkyl chain (e.g., undecyl vs. ethyl) increases molecular weight and lipophilicity, reducing volatility and altering solubility. For instance, ethyl bromoacetate is highly volatile and reactive, necessitating stringent safety protocols , whereas this compound’s longer chain likely mitigates inhalation risks but enhances membrane permeability in biological systems.- Electronic Properties: Ethyl bromoacetate exhibits a low ELUMO value (-1.12 eV), correlating with high thiol reactivity and toxicity via glutathione (GSH) depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.